N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes butan-2-yl and ethyl groups attached to the pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the butan-2-yl and ethyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and butan-2-yl bromide. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halides, nucleophiles like amines or thiols; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine
- This compound derivatives
- Other pyrazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to other pyrazole derivatives, this compound may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-5-12(4)19-13(7-8-16-19)9-15-14-11(3)10-18(6-2)17-14/h7-8,10,12H,5-6,9H2,1-4H3,(H,15,17) |
InChI Key |
VBXSFKDVFHOINV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=NN(C=C2C)CC |
Origin of Product |
United States |
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